

## physical and chemical characteristics of 2-Fluoro-4-nitrophenol

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Compound of Interest

Compound Name: 2-Fluoro-4-nitrophenol

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# 2-Fluoro-4-nitrophenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical characteristics of **2-Fluoro-4-nitrophenol** (CAS No. 403-19-0). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis. This document summarizes key quantitative data, outlines experimental protocols, and presents visual representations of experimental workflows.

## **Physical and Chemical Properties**

**2-Fluoro-4-nitrophenol** is an off-white to yellow crystalline powder.[1][2] It is a crucial intermediate in various synthetic processes due to its unique molecular structure, featuring both a fluorine atom and a nitro group on a phenol ring.[1][2]

#### **Tabulated Physical and Chemical Data**

The following tables summarize the key physical and chemical properties of **2-Fluoro-4-nitrophenol**.



Property	Value	Source
Molecular Formula	C6H4FNO3	[1][3]
Molecular Weight	157.10 g/mol	[1]
Melting Point	117-122 °C	[1][3][4][5]
Boiling Point	281.2 ± 25.0 °C (Predicted)	[1][3][5]
Density	1.5 ± 0.1 g/cm <sup>3</sup>	[1]
рКа	5.67 ± 0.22 (Predicted)	[3][5]
Appearance	Off-white to yellow crystalline powder	[1][2][3][5]

Property	Value	Source
Vapor Pressure	0.0 ± 0.6 mmHg at 25 °C	[1]
Flash Point	123.9 ± 23.2 °C	[1]
Refractive Index	1.582	[1]
Solubility	Soluble in Methanol	[3][5]

## **Spectral Data**

Spectroscopic analysis is essential for the structural confirmation of **2-Fluoro-4-nitrophenol**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the molecular structure. For instance, after synthesis, Nuclear Magnetic Resonance (CDCl3) analysis is used to confirm the product is 2-fluoro-4-nitrophenol.[4][6]
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the hydroxyl (-OH), nitro (-NO2), and C-F bonds.[7]
- Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[8][9]



## Experimental Protocols Synthesis of 2-Fluoro-4-nitrophenol

A common method for the synthesis of **2-Fluoro-4-nitrophenol** is through the nitration of 2-fluorophenol.[4][6]

#### Materials:

- 2-Fluorophenol
- Dichloromethane
- 90% Nitric acid
- Ether
- Anhydrous magnesium sulfate
- Methylcyclohexane

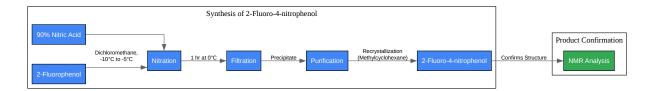
#### Procedure:

- Dissolve 2-Fluorophenol (32.3 g, 0.288 mol) in dichloromethane in an ice-salt bath and cool to -10 °C.[4][6]
- Slowly add 90% nitric acid (22 g, 0.31 mol HNO3) while maintaining the reaction temperature at approximately -5 °C. The addition process should take about 1 hour.[4][6]
- After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.[4][6]
- Collect the precipitate by filtration and wash it several times with cold dichloromethane. [4][6]
- Dissolve the solid in ether, wash with water, and dry over anhydrous magnesium sulfate.[4]
   [6]
- Evaporate the solvent.[4][6]



- Recrystallize the resulting solid from methylcyclohexane to yield pale yellow crystals of 2-Fluoro-4-nitrophenol.[4][6]
- The final product can be confirmed by Nuclear Magnetic Resonance (CDCI3) analysis.[4][6]

A variation of this synthesis involves a nitrosation reaction followed by an oxidation reaction. [10]



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Synthesis and Confirmation of **2-Fluoro-4-nitrophenol**.

#### **Reactivity and Chemical Behavior**

The presence of both a fluorine atom and an electron-withdrawing nitro group on the phenol ring dictates the reactivity of **2-Fluoro-4-nitrophenol**.[1]

- Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group enhances the
  reactivity of the aromatic ring, making it susceptible to nucleophilic substitution reactions.[1]
  The fluorine atom can act as a leaving group in such reactions.
- Acidity: The phenolic proton is acidic, and its pKa is influenced by the electron-withdrawing effects of the fluoro and nitro substituents. The predicted pKa is approximately 5.67.[3][5]

#### **Applications in Research and Development**

**2-Fluoro-4-nitrophenol** is a versatile intermediate in organic synthesis with significant applications in several industries.



- Pharmaceuticals: It serves as a building block in the synthesis of novel drug candidates.[1][2]
   Its derivatives are explored for various pharmacological activities.
- Agrochemicals: This compound is utilized in the development of new herbicides and pesticides.[1][2]
- Material Science: Researchers are investigating its potential use in the creation of specialty polymers and other advanced materials.[2]

### **Handling and Storage**

Proper handling and storage are crucial to maintain the integrity of **2-Fluoro-4-nitrophenol**.

- Storage: The compound should be stored in a cool, well-ventilated area, away from heat and moisture, under an inert atmosphere at room temperature.[1][3][5]
- Handling: Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[3]

This technical guide provides a foundational understanding of the physical and chemical characteristics of **2-Fluoro-4-nitrophenol**. For more specific applications and advanced experimental details, consulting the primary literature is recommended.

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